molecular formula C6H6N2O3 B7841253 2-(6-Oxo-1,6-dihydropyridazin-3-yl)acetic acid

2-(6-Oxo-1,6-dihydropyridazin-3-yl)acetic acid

Cat. No.: B7841253
M. Wt: 154.12 g/mol
InChI Key: HYSSQLMEXIDLQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Oxo-1,6-dihydropyridazin-3-yl)acetic acid is a chemical compound belonging to the class of pyridazinones Pyridazinones are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Oxo-1,6-dihydropyridazin-3-yl)acetic acid typically involves the cyclization of hydrazine derivatives with β-keto esters or β-diketones. The reaction conditions usually require heating in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the ring closure.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and the use of renewable catalysts, is also being explored to make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2-(6-Oxo-1,6-dihydropyridazin-3-yl)acetic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the pyridazinone ring, leading to the formation of various substituted pyridazinones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base like triethylamine (Et₃N).

Major Products Formed:

  • Oxidation: Carboxylic acids and their derivatives.

  • Reduction: Amines and their derivatives.

  • Substitution: Substituted pyridazinones.

Scientific Research Applications

2-(6-Oxo-1,6-dihydropyridazin-3-yl)acetic acid has found applications in various scientific research areas:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as cancer and metabolic disorders.

  • Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

2-(6-Oxo-1,6-dihydropyridazin-3-yl)acetic acid is structurally similar to other pyridazinone derivatives, such as 2-(3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile[_{{{CITATION{{{_2{Discovery of 2-3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin .... These compounds share the pyridazinone core but differ in their substituents, leading to variations in their chemical properties and biological activities.

Comparison with Similar Compounds

  • 2-(3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile

  • 2-(1-benzyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)-N'- (substituted benzylidene)aceto(propane)hydrazides

  • 2-{[(6-oxo-1,6-dihydropyridin-3-yl)methyl]amino}-N-[4-propyl-3-(trifluoromethyl)phenyl]benzamide

Properties

IUPAC Name

2-(6-oxo-1H-pyridazin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-5-2-1-4(7-8-5)3-6(10)11/h1-2H,3H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSSQLMEXIDLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NN=C1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.